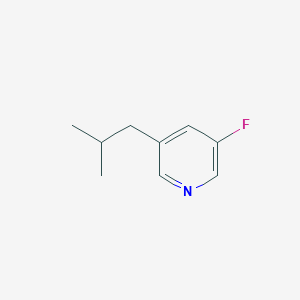
3-Fluoro-5-isobutylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-isobutylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-isobutylpyridine can be achieved through several methods. One common approach involves the selective fluorination of pyridine derivatives. For instance, the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) has been applied in the synthesis of fluorinated pyridines . Another method involves the nucleophilic substitution of halogenated pyridines with fluoride ions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using efficient fluorinating agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction, leading to different functionalized derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Fluoro-5-isobutylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and materials with improved properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-isobutylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of enzymes or receptors involved in various biological pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the isobutyl group.
5-Fluoro-2-methylpyridine: Another fluorinated pyridine with a different alkyl substituent.
3,5-Difluoropyridine: Contains two fluorine atoms, leading to different chemical and biological properties.
Uniqueness
3-Fluoro-5-isobutylpyridine is unique due to the presence of both the fluorine atom and the isobutyl group. This combination can enhance its lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12FN |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
3-fluoro-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3 |
Clé InChI |
NYHKWPLJFNUVGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=CN=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]](/img/structure/B13659073.png)
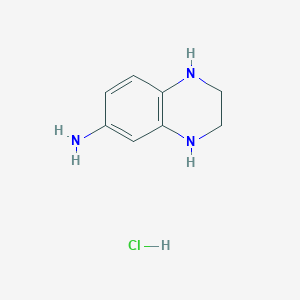
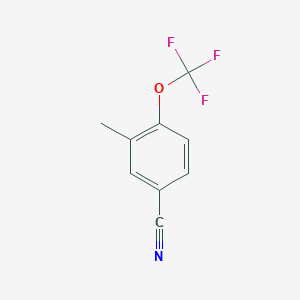
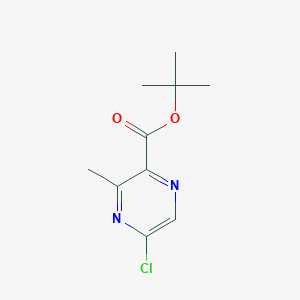
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659091.png)
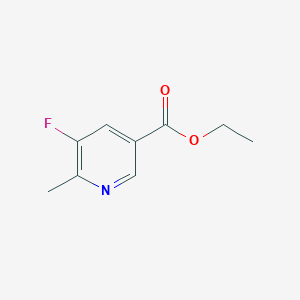
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
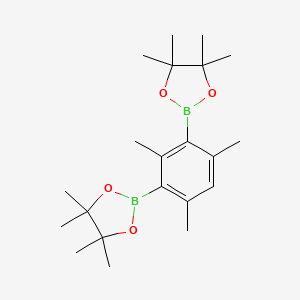

![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
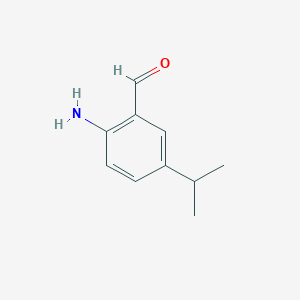
![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)

